2H-Pyran-3-carbonitrile, 2-oxo-4,6-diphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Pyran-3-carbonitrile, 2-oxo-4,6-diphenyl- is a heterocyclic compound with a pyran ring structure
Vorbereitungsmethoden
The synthesis of 2H-Pyran-3-carbonitrile, 2-oxo-4,6-diphenyl- typically involves multicomponent reactions. One common method is the reaction of aldehydes with malononitrile and β-ketoesters in the presence of a catalyst . This reaction can be carried out under various conditions, including the use of solvents like ethanol and catalysts such as sodium carbonate . Industrial production methods may involve optimizing these reactions for higher yields and purity.
Analyse Chemischer Reaktionen
2H-Pyran-3-carbonitrile, 2-oxo-4,6-diphenyl- undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include selenium dioxide for oxidation and various acids or bases for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with selenium dioxide can lead to the formation of different oxidized derivatives .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it serves as a key intermediate for the synthesis of more complex molecules . In biology and medicine, it has been studied for its potential pharmacological properties, including antiviral and anticancer activities . Additionally, it is used in the development of new materials with unique properties, such as photochromic and mechanochromic materials .
Wirkmechanismus
The mechanism of action of 2H-Pyran-3-carbonitrile, 2-oxo-4,6-diphenyl- involves its interaction with various molecular targets and pathways. For instance, it can activate caspases, which are enzymes involved in the process of apoptosis (programmed cell death) . This activation can lead to the induction of cell death in cancer cells, making it a potential candidate for anticancer therapies.
Vergleich Mit ähnlichen Verbindungen
2H-Pyran-3-carbonitrile, 2-oxo-4,6-diphenyl- can be compared with other similar compounds such as 2H-1-Benzopyran-3-carbonitrile, 2-oxo- and 2H-Pyran-2-carboxaldehyde, 3,4-dihydro- . While these compounds share a similar pyran ring structure, 2H-Pyran-3-carbonitrile, 2-oxo-4,6-diphenyl- is unique due to its specific substitution pattern and the presence of diphenyl groups, which contribute to its distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
60989-54-0 |
---|---|
Molekularformel |
C18H11NO2 |
Molekulargewicht |
273.3 g/mol |
IUPAC-Name |
2-oxo-4,6-diphenylpyran-3-carbonitrile |
InChI |
InChI=1S/C18H11NO2/c19-12-16-15(13-7-3-1-4-8-13)11-17(21-18(16)20)14-9-5-2-6-10-14/h1-11H |
InChI-Schlüssel |
ABJIRSGBDUBUAS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=C(C(=O)O2)C#N)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.